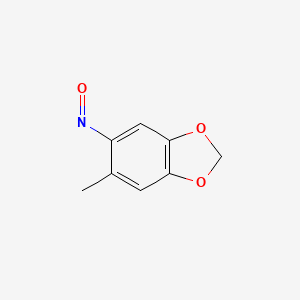

Nitrososesamol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

73077-95-9 |

|---|---|

Molekularformel |

C8H7NO3 |

Molekulargewicht |

165.15 g/mol |

IUPAC-Name |

5-methyl-6-nitroso-1,3-benzodioxole |

InChI |

InChI=1S/C8H7NO3/c1-5-2-7-8(12-4-11-7)3-6(5)9-10/h2-3H,4H2,1H3 |

InChI-Schlüssel |

SJDIINXGZDNSBJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1N=O)OCO2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation of Nitrososesamol

Strategies for Nitrososesamol Synthesis

The primary route to this compound involves the direct nitrosation of sesamol (B190485). This section details the key aspects of this synthesis, from precursor identification to the optimization of reaction conditions.

Precursor Identification and Design

The principal precursor for the synthesis of this compound is sesamol . Sesamol is a natural phenolic compound found in sesame oil and is known for its antioxidant properties. cir-safety.org The other key reactant is a nitrosating agent, typically derived from nitrite (B80452) in an acidic solution. cir-safety.org The reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring of sesamol with a nitroso group.

The design of synthetic strategies primarily revolves around the inherent reactivity of the sesamol molecule. The hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring are electron-donating, which activates the aromatic ring towards electrophilic substitution. The position of nitrosation is directed by these activating groups.

Reaction Condition Optimization for Selective Formation

The selective formation of this compound is highly dependent on the reaction conditions. The reaction between sesamol and nitrite occurs readily in an acidic medium. cir-safety.org The optimization of these conditions is essential to maximize the yield of the desired C-nitrosated product and to understand its subsequent reactions.

Key parameters that are often optimized in similar chemical reactions include temperature, reaction time, solvent, and catalyst. While specific optimization studies for this compound synthesis are not extensively detailed in the provided results, general principles of reaction optimization can be applied. whiterose.ac.ukbeilstein-journals.org For instance, design of experiments (DoE) is a common methodology to systematically vary factors like temperature and reagent concentrations to find the optimal conditions for yield and selectivity. whiterose.ac.uk

Table 1: Factors Influencing this compound Formation

| Parameter | Influence on Reaction | Typical Considerations |

|---|---|---|

| pH | Crucial for the formation of the nitrosating agent (nitrous acid and its protonated form) from nitrite. cir-safety.orgresearchgate.net | Acidic conditions are required. The specific pH can influence the rate and selectivity of the reaction. |

| Reactant Concentration | The ratio of sesamol to nitrite can affect the reaction outcome. | A large amount of sesamol can suppress other nitrosation reactions by consuming nitrite. cir-safety.org |

| Temperature | Affects the rate of reaction. | Higher temperatures generally increase the reaction rate, but may also lead to decomposition or side reactions. |

| Solvent | The medium in which the reaction is carried out. | Aqueous acidic solutions are typically used for the nitrosation of phenols. cir-safety.org |

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of its chemical space and the investigation of structure-activity relationships.

Functional Group Modifications and Structure-Activity Relationship Precursors

Modifying the functional groups on the this compound scaffold can lead to new compounds with potentially different properties. nih.govscribd.comashp.org This involves making chemical changes to the hydroxyl, methoxy, or the introduced nitroso group. Such modifications are fundamental in medicinal chemistry for developing new therapeutic agents. slideshare.netnih.gov

For example, the hydroxyl group could be alkylated or acylated, and the methoxy group could be demethylated to a hydroxyl group, creating catechol-type structures. The nitroso group itself could be oxidized to a nitro group or reduced to an amino group, leading to a diverse range of derivatives. The synthesis of these derivatives would serve as precursors for establishing structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. nih.govslideshare.net

Stereoselective and Regioselective Synthetic Approaches

While this compound itself is achiral, the synthesis of more complex analogues could involve the introduction of chiral centers, necessitating stereoselective synthetic methods. ethz.chmasterorganicchemistry.commdpi.com Stereoselective synthesis aims to produce a single stereoisomer of a product. masterorganicchemistry.com

Regioselectivity refers to the control of the position of a chemical reaction. ethz.ch In the case of this compound synthesis, the nitrosation occurs at a specific position on the sesamol ring due to the directing effects of the existing functional groups. For the synthesis of derivatives, controlling the regioselectivity of further substitutions on the aromatic ring would be crucial. For instance, introducing another substituent would require selecting reaction conditions that favor its addition at a specific, desired position. nih.gov The synthesis of various heterocyclic derivatives often involves careful control of regioselectivity. nih.govmdpi.com

Mechanistic Investigations of this compound Formation and Transformation Reactions

Understanding the mechanism of a reaction provides insight into how it proceeds at a molecular level.

The formation of this compound occurs through the electrophilic nitrosation of the phenol (B47542), sesamol. In an acidic solution, nitrite is converted to nitrous acid (HNO₂). Protonation of nitrous acid can form the nitrosonium ion (NO⁺), a potent electrophile. researchgate.net The electron-rich aromatic ring of sesamol then attacks the electrophilic nitrosating agent, leading to the substitution of a hydrogen atom with a nitroso group to form this compound. cir-safety.org

Studies on the nitrosation of other phenolic compounds and related molecules provide a basis for understanding this mechanism. researchgate.netresearchgate.net Mechanistic studies often involve kinetic analysis to determine the rate-determining step and to identify the reactive species. researchgate.net It has been noted that the this compound formed can, in turn, catalyze other nitrosation reactions, indicating its role as a potential nitrosating agent itself under certain conditions. cir-safety.org Further research has investigated the mutagenicity and DNA-damaging properties of this compound. jst.go.jpjst.go.jptu-berlin.de

Reaction Kinetics and Thermodynamics

The synthesis of this compound typically involves the reaction of sesamol with a nitrosating agent, most commonly derived from nitrite salts (like sodium nitrite) under acidic conditions. The kinetics and thermodynamics of this C-nitrosation reaction are influenced by several factors, including pH, temperature, and the electronic nature of the phenolic substrate.

Reaction Kinetics:

The rate of nitrosation of phenols is highly dependent on the pH of the reaction medium. The reaction is generally fastest in acidic conditions (around pH 3), where the formation of the active nitrosating species, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), is favored. cusat.ac.in The reaction mechanism is believed to involve an electrophilic attack of the nitrosating agent on the electron-rich aromatic ring of sesamol. The presence of the hydroxyl and methylenedioxy groups on the sesamol ring activates it towards electrophilic substitution. Specifically, the hydroxyl group is a strongly activating, ortho-, para-directing group.

The general mechanism for the C-nitrosation of a phenol under acidic conditions can be outlined as follows:

Formation of the nitrosating agent: 2HNO₂ ⇌ N₂O₃ + H₂O HNO₂ + H⁺ ⇌ H₂O⁺–NO ⇌ H₂O + NO⁺

Electrophilic attack of the nitrosating agent on the aromatic ring to form a Wheland intermediate (a resonance-stabilized carbocation).

A slow proton transfer from the Wheland intermediate to a base (like water) to restore aromaticity and yield the nitrosophenol product. cusat.ac.inresearchgate.net

The table below summarizes the expected kinetic behavior for the nitrosation of sesamol based on studies of analogous phenolic compounds.

Table 1: Predicted Kinetic Parameters for the Nitrosation of Sesamol

| Parameter | Expected Value/Trend | Rationale |

|---|---|---|

| Rate Constant (k) | Higher than phenol | The electron-donating methylenedioxy group increases the nucleophilicity of the aromatic ring. |

| Reaction Order | First order in sesamol and nitrosating agent | Consistent with electrophilic aromatic substitution mechanisms for phenols. |

| Optimal pH | ~3 | Maximizes the concentration of the active nitrosating species (NO⁺). cusat.ac.in |

| Activation Energy (Ea) | Lower than phenol | The activating methylenedioxy group stabilizes the transition state. |

Reaction Thermodynamics:

The C-nitrosation of phenols is generally an exothermic process. The thermodynamics of the reaction are influenced by the relative stabilities of the reactants, intermediates, and products. The formation of the p-nitrosophenol is typically thermodynamically favored over the o-nitrosophenol (B15183410) due to steric hindrance and the potential for resonance stabilization through a quinone-monoxime tautomer. nih.gov

Table 2: Generalized Thermodynamic Data for Phenol Nitrosation

| Thermodynamic Parameter | Typical Value Range for Phenols | Significance |

|---|---|---|

| ΔH‡ (Activation Enthalpy) | 40 - 70 kJ/mol | Energy barrier for the reaction. |

| ΔS‡ (Activation Entropy) | -50 to -100 J/mol·K | Reflects the ordering of the transition state. |

| ΔG (Gibbs Free Energy) | Negative | Indicates a spontaneous reaction under standard conditions. |

The negative entropy of activation is consistent with a bimolecular reaction where two reactant molecules combine to form a more ordered transition state.

Intermediate Identification and Characterization

The elucidation of the reaction pathway for the formation of this compound involves the identification and characterization of transient intermediates. While the direct observation of these species is challenging due to their short lifetimes, their existence is inferred from kinetic data and computational studies, and in some cases, they can be trapped or detected spectroscopically.

Key Intermediates:

Wheland Intermediate (σ-complex): This is a resonance-stabilized carbocation formed by the electrophilic attack of the nitrosonium ion (NO⁺) on the aromatic ring of sesamol. The positive charge is delocalized over the ring. The stability of this intermediate is enhanced by the electron-donating hydroxyl and methylenedioxy groups.

Phenoxy Radical: In some reaction pathways, particularly those involving radical mechanisms, a phenoxy radical of sesamol may be formed. This can then react with a nitric oxide radical (•NO) to form the this compound product. researchgate.netnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the detection of such radical intermediates. nih.gov

Quinone-Monoxime Tautomer: Nitrosophenols can exist in equilibrium with their quinone-monoxime tautomers. In the case of p-Nitrososesamol, this would be a quinone-like structure with an oxime group (=N-OH). This tautomerism can influence the chemical and spectroscopic properties of the final product. nih.gov

Characterization Techniques:

The identification and characterization of these intermediates often rely on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy can be particularly useful for studying nitrosation reactions, as the chemical shift of the nitrogen atom is sensitive to its chemical environment. This can help to distinguish between different nitrosated species and intermediates. nih.govplos.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the primary technique for detecting and characterizing radical intermediates, such as the phenoxy radical, which may be involved in the reaction pathway. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect charged intermediates in the reaction mixture.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway, calculate the energies of reactants, intermediates, and products, and predict their spectroscopic properties. nih.gov This can provide valuable insights into the reaction mechanism where experimental detection of intermediates is difficult.

The table below summarizes the likely intermediates in the formation of this compound and the methods for their characterization.

Table 3: Intermediates in this compound Formation and Their Characterization

| Intermediate | Structure Description | Method of Identification/Characterization |

|---|---|---|

| Wheland Intermediate | Resonance-stabilized carbocation with the nitroso group attached to a sp³-hybridized carbon in the ring. | Inferred from kinetic studies; can be modeled using computational methods. |

| Sesamol Phenoxy Radical | A radical species where the hydrogen atom of the hydroxyl group has been abstracted. | Electron Paramagnetic Resonance (EPR) spectroscopy. |

| Quinone-Monoxime Tautomer | A non-aromatic, quinone-like ring with a C=N-OH group. | UV-Vis Spectroscopy, NMR Spectroscopy (¹H, ¹³C, ¹⁵N). |

Advanced Analytical Characterization of Nitrososesamol

Spectroscopic Elucidation of Nitrososesamol Molecular Structure and Conformation

Spectroscopic methods are fundamental in determining the intricate details of this compound's molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the structure and chemical environment of atoms within a molecule. nih.gov For this compound, both ¹H and ¹³C NMR analyses are crucial for its structural elucidation. libretexts.org

¹H NMR spectroscopy provides information on the number of different types of protons and their relative arrangements in the molecule. The chemical shifts (δ) in the ¹H NMR spectrum of a related compound, a precursor to a recyclable TEMPO derivative, were observed at specific ppm values, indicating the presence of distinct proton environments. rsc.org For instance, in a similar heterocyclic compound, signals appeared at 9.07 (s, 1H), 8.71 (s, 2H), 8.32 (d, J = 7.8 Hz, 1H), 7.55 (dd, J = 7.2, 5.2 Hz, 1H), 7.44 (t, J = 7.5 Hz, 2H), and 7.29 (dd, J = 13.2, 7.3 Hz, 3H). rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. udel.edu The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). oregonstate.edu For a related N-heterocyclic compound, ¹³C NMR signals were recorded at δ 158.6, 152.0, 151.1, 150.3, 135.0, 131.5, 129.2, 126.4, 124.0, and 121.1 ppm. rsc.org The number and chemical shifts of these signals are vital for confirming the carbon framework of this compound.

Table 1: Hypothetical NMR Data for this compound This table presents hypothetical data based on typical values for similar structures, as specific experimental data for this compound was not available in the provided search results.

| Technique | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| NMR | ¹H | ~6.5-7.0 | s | Aromatic CH |

| ¹H | ~6.0 | s | -O-CH₂-O- | |

| ¹³C | ~140-150 | s | Aromatic C-O |

Vibrational Spectroscopic Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides insights into the functional groups and molecular vibrations of this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For nitrosamines, characteristic IR bands would be expected for the N-N=O group, as well as for the aromatic ring and other functional moieties present in this compound.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. eubopen.org It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. s-a-s.org The Raman spectrum of this compound would provide further confirmation of its structural features. rruff.info

Table 2: Hypothetical Vibrational Spectroscopy Data for this compound This table presents hypothetical data based on characteristic frequencies for the functional groups expected in this compound.

| Technique | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Infrared (IR) | ~1450-1490 | Strong | N-N=O Stretch |

| ~1600 | Medium | Aromatic C=C Stretch | |

| ~1030-1100 | Strong | C-O Stretch | |

| Raman | ~1450-1490 | Medium | N-N=O Symmetric Stretch |

| ~1600 | Strong | Aromatic Ring Breathing |

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. scirp.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. bioanalysis-zone.com

Upon ionization, the this compound molecule will form a molecular ion (M+•). The fragmentation of this ion provides valuable structural information. gbiosciences.com For nitrosamine (B1359907) compounds, common fragmentation pathways have been observed. nih.gov One primary pathway involves the loss of a nitric oxide radical (•NO), resulting in a fragment with a mass difference of 30 Da from the molecular ion. nih.gov Another pathway can involve the loss of a hydroxyl radical (•OH), which is thought to result in a cyclic ion. nih.gov The fragmentation of substituted aliphatic nitrosamines often involves alpha-cleavage. nih.gov The specific fragmentation pattern of this compound would be dependent on its unique structure. acdlabs.com

Electronic Absorption and Fluorescence Spectroscopic Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within the this compound molecule.

Electronic Absorption (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons to higher energy states. nepjol.info The resulting spectrum typically shows broad absorption bands, and the wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule. bau.edu.lbresearchgate.net The UV-Vis spectrum of this compound is expected to exhibit absorptions related to the aromatic ring and the nitroso group.

Fluorescence Spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. nireos.com Not all molecules fluoresce, but for those that do, the fluorescence spectrum can provide information about the electronic structure and the environment of the molecule. researchgate.net The fluorescence properties of this compound would depend on its specific molecular structure and rigidity.

Chromatographic Separations and Purity Assessment of this compound

Chromatographic techniques are essential for the separation and purity assessment of this compound.

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of high-resolution mass spectrometry. fda.govwur.nl This method is widely used for the analysis of nitrosamines in various matrices. nih.govlcms.cz

The LC component separates this compound from any impurities present in the sample based on their differential partitioning between a stationary phase and a mobile phase. moravek.com The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured with high accuracy. quality-assistance.com This allows for the unambiguous identification and quantification of this compound, even at trace levels. fda.gov The high resolving power of the mass spectrometer is crucial for differentiating this compound from other compounds with similar nominal masses. hpst.czresearchgate.net The purity of this compound can be determined by analyzing the chromatogram for the presence of other peaks. birchbiotech.comsepscience.comchromforum.org

Gas Chromatography Methods

Information regarding specific gas chromatography (GC) methods developed and validated for the analysis of this compound is not available in the public scientific literature. While GC is a common technique for the analysis of volatile and semi-volatile nitrosamines, specific parameters such as column type, temperature programming, detector selection, and sample preparation tailored for this compound have not been documented.

Solid Phase Extraction (SPE) Method Development for Nitrosamine Isolation

There is no available research detailing the development of Solid Phase Extraction (SPE) methods specifically for the isolation of this compound from various matrices. The selection of appropriate sorbents, elution solvents, and optimization of the extraction protocol are critical steps in SPE method development that require empirical study for each specific analyte. Without such studies for this compound, a discussion of a validated SPE method is not possible.

Method Development and Validation for this compound Quantification in Research Matrices

Detailed research findings, including data tables on method development and validation for the quantification of this compound in any research matrix, are absent from the reviewed scientific literature. Key validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are compound-specific and must be determined through rigorous experimental work. No such data has been published for this compound.

Theoretical and Computational Chemistry Studies on Nitrososesamol

Quantum Chemical Investigations of Nitrososesamol Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties, reactivity, and stability of a molecule like this compound. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbitals, and energetic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve:

Functional and Basis Set Selection: Choosing an appropriate functional (e.g., B3LYP, M06-2X, ωB97X-D) and basis set (e.g., 6-311+G(d,p), cc-pVTZ) is the first step. The choice depends on the properties being investigated, with different combinations offering better accuracy for geometry, energy, or spectroscopic properties.

Geometry Optimization: The first calculation would be to find the lowest energy structure (the most stable 3D arrangement of atoms) of the this compound molecule.

Electronic Property Analysis: From the optimized geometry, a wealth of electronic data can be extracted.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative of the data that would be generated from a DFT study and is not based on published results.

| Property | Expected Value/Description | Significance |

|---|---|---|

| Dipole Moment | A non-zero value, indicating polarity. | Influences solubility and intermolecular interactions. |

| HOMO Energy | Highest Occupied Molecular Orbital energy. | Relates to the molecule's ability to donate electrons (act as an antioxidant or nucleophile). |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy. | Relates to the molecule's ability to accept electrons (act as an electrophile). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Mulliken Charges | Charge distribution on each atom. | Reveals reactive sites (e.g., nucleophilic or electrophilic centers). |

| Electron Density | 3D distribution of electrons. | Visualizes bonding and lone pairs, highlighting regions of high or low electron density. |

Ab Initio and Post-Hartree-Fock Methods

For higher accuracy, particularly for understanding electron correlation effects, ab initio ("from the beginning") methods would be employed. These are computationally more demanding than DFT.

Hartree-Fock (HF): This is the simplest ab initio method, which provides a foundational, qualitative understanding but neglects electron correlation.

Post-Hartree-Fock Methods: To improve upon HF, methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory (CCSD, CCSD(T)) are used. A CCSD(T) calculation, often considered the "gold standard" in quantum chemistry for single-reference systems, would provide highly accurate energy and property predictions for this compound, serving as a benchmark for DFT results.

Conformation Analysis and Potential Energy Surfaces

This compound may have several conformers (different spatial arrangements of atoms due to bond rotations).

Conformational Search: A systematic or stochastic search would be performed to identify all stable low-energy conformers.

Potential Energy Surface (PES): A PES scan would be conducted by systematically changing a specific dihedral angle (e.g., rotation around the C-N bond) and calculating the energy at each step. This would reveal the energy barriers between different conformers and identify the most stable rotational arrangements.

Molecular Dynamics Simulations of this compound Systems

While quantum mechanics looks at the electronic structure of a few molecules, molecular dynamics (MD) simulations are used to study the physical movements and interactions of many molecules over time.

Solvent Effects and Solvation Dynamics

The behavior of this compound in a biological or chemical system is critically dependent on its interaction with the surrounding solvent (e.g., water).

Explicit vs. Implicit Solvation: An MD simulation could model the solvent explicitly (individual water molecules) or implicitly (as a continuous medium). Explicit models are more realistic but computationally expensive.

Radial Distribution Functions (RDFs): By simulating this compound in a box of water, one could calculate RDFs. These functions would show the probability of finding a water molecule at a certain distance from a specific atom in this compound, revealing how the molecule structures the surrounding solvent and identifying key hydrogen bonding interactions.

Intermolecular Interactions and Self-Assembly Propensities

MD simulations can also predict how this compound molecules interact with each other.

Dimerization and Aggregation: By simulating multiple this compound molecules, one could observe if they tend to stick together (aggregate). The simulation would reveal the preferred orientation of the molecules within a dimer or larger cluster, driven by forces like hydrogen bonding, π-π stacking between the aromatic rings, or van der Waals forces.

Binding Free Energy: Advanced techniques could be used to calculate the free energy of association, providing a quantitative measure of the strength of the interaction between two or more this compound molecules.

Computational Prediction of this compound Reactivity and Stability

No computational studies predicting the specific reactivity descriptors (such as molecular orbital energies, bond dissociation energies, or electrostatic potential maps) or thermodynamic stability of this compound were found.

Development of In Silico Models for this compound Analogues

No research detailing the development of in silico models, such as QSAR, specifically for analogues of this compound could be identified.

Biochemical Interactions and Pathway Perturbations by Nitrososesamol

Molecular Target Identification and Binding Mechanism Investigations (In Vitro Studies)

To understand the biochemical effects of Nitrososesamol, the initial step involves identifying its direct molecular binding partners within a biological system. This process typically uses a variety of in vitro techniques to explore interactions with key macromolecules.

Ligand-Protein Interaction Studies

The interaction between a small molecule like this compound and proteins is fundamental to its biological activity. Studies in this area would aim to identify which proteins it binds to and the nature of this binding. Techniques such as fluorescence spectroscopy, mass spectrometry, and computational docking are often employed. nih.govnih.gov For instance, fluorescence quenching experiments can reveal if a ligand binds to a protein and alters the microenvironment of its fluorescent amino acid residues. researchgate.net

Computational molecular docking simulations are frequently used to predict how a ligand might fit into the binding site of a protein. mdpi.com These models can estimate the binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For example, docking studies on tyrosinase inhibitors have shown that interactions with copper ions and key amino acid residues like histidine in the active site are crucial for inhibition. mdpi.comnih.gov

Interactive Table: Common Techniques for Ligand-Protein Interaction Studies

| Technique | Principle | Information Gained |

| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding. | Binding affinity (Kd), stoichiometry, conformational changes. |

| Mass Spectrometry | Analyzes the mass-to-charge ratio of protein-ligand complexes to confirm binding and identify binding sites. | Confirmation of binding, identification of binding stoichiometry and location. |

| Molecular Docking | A computational method that predicts the preferred orientation of a ligand when bound to a protein target. | Binding mode, binding energy, key interacting residues. |

| Circular Dichroism (CD) | Measures differences in the absorption of left-handed and right-handed circularly polarized light to assess protein secondary structure. | Ligand-induced conformational changes in the protein's secondary structure. |

DNA/RNA Binding and Modification Mechanisms

Given the reactivity of the nitroso group, this compound could potentially interact with nucleic acids. The nitroso moiety can act as a source of nitric oxide (NO) or related reactive nitrogen species, which are known to cause modifications to DNA and RNA. These modifications can include deamination of bases or strand breaks. In vitro assays using purified DNA or RNA would be necessary to determine if this compound can directly cause such damage.

Furthermore, some small molecules can bind non-covalently to DNA or RNA, potentially interfering with processes like transcription. nih.govnih.gov Studies on RNA-binding proteins have shown that specific domains are responsible for recognizing and binding to RNA sequences, and that this binding can be allosterically regulated. nih.govresearchgate.net Investigating whether this compound can modulate the activity of such RNA-binding proteins would be a key area of research. researchgate.net

Modulation of Enzymatic Activity by this compound (In Vitro Studies)

A primary mechanism by which small molecules exert biological effects is through the modulation of enzyme activity. This compound could potentially act as an inhibitor or an activator of various enzymes.

Enzyme Kinetic Analysis in the Presence of this compound

Enzyme kinetic studies are essential for characterizing the inhibitory or activatory effects of a compound. nih.gov These analyses involve measuring the rate of an enzyme-catalyzed reaction at different substrate concentrations in the presence and absence of the modulator. mdpi.com The data is often visualized using plots like the Lineweaver-Burk plot to determine key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax).

This analysis reveals the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.govmdpi.comresearchgate.net For example, studies on xanthine (B1682287) oxidase inhibitors use kinetic analysis to classify them as competitive inhibitors that bind to the enzyme's active site. nih.gov

Interactive Table: Types of Reversible Enzyme Inhibition

| Inhibition Type | Effect on Vmax | Effect on Km | Inhibitor Binding Site |

| Competitive | Unchanged | Increases | Binds to the active site, competing with the substrate. |

| Non-competitive | Decreases | Unchanged | Binds to an allosteric site on the enzyme or enzyme-substrate complex. |

| Uncompetitive | Decreases | Decreases | Binds only to the enzyme-substrate complex at an allosteric site. |

| Mixed | Decreases | Increases or Decreases | Binds to an allosteric site on the enzyme or enzyme-substrate complex. |

Investigation of Allosteric and Active Site Modulation

Enzyme modulators can bind to the enzyme's active site (orthosteric site) or to a secondary, distant site (allosteric site). nih.govmdpi.com Binding to an allosteric site induces a conformational change in the protein that alters the active site's shape and function, thereby modulating the enzyme's activity. nih.govyoutube.com This can either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) the enzyme's function. nih.gov

Distinguishing between active site and allosteric modulation is crucial. Kinetic studies can provide initial clues. youtube.com For instance, competitive inhibition strongly suggests binding at the active site. mdpi.com Further structural studies, such as X-ray crystallography or computational modeling, can visualize the binding site and confirm the mechanism of action. mdpi.comnih.gov

Impact on Metabolic Enzyme Networks

The human body relies on a vast network of metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, to process drugs and other foreign compounds (xenobiotics). frontiersin.orgnih.govmdpi.com These enzymes are critical for detoxification and cellular metabolism. nih.gov S-nitrosation and nitric oxide have been shown to regulate multiple metabolic enzymes involved in glycolysis and oxidative phosphorylation. nih.gov

Investigating the effect of this compound on key metabolic enzymes is therefore important. In vitro assays using human liver microsomes, which contain a rich complement of CYP enzymes, are commonly used to study a compound's metabolic profile and its potential to inhibit or induce these enzymes. mdpi.commdpi.com Inhibition of a major CYP isozyme, such as CYP3A4, can lead to significant drug-drug interactions. mdpi.complos.org Studies would measure the IC50 values of this compound against a panel of major CYP enzymes to assess its interaction potential. mdpi.com

Investigations of this compound Involvement in Specific Biochemical Pathways (In Vitro and Animal Models)

No studies were found that investigated the involvement of this compound in specific biochemical pathways in either in vitro or animal models.

Metabolic Pathway Flux Analysis

There is no available research that has conducted metabolic pathway flux analysis to determine the effects of this compound on the rate of metabolic reactions within a cell.

Signal Transduction Pathway Perturbations

No information exists in the scientific literature regarding the perturbation of signal transduction pathways by this compound.

Cellular Response Mechanisms in Model Systems

No studies on the cellular response mechanisms to this compound in any model systems have been published.

In Vivo Mechanistic Studies Utilizing Animal Models

There are no in vivo mechanistic studies available that have utilized animal models to investigate the biochemical effects of this compound.

Pharmacodynamic and Pharmacokinetic Analyses in Animal Systems

No data on the pharmacodynamic or pharmacokinetic properties of this compound in any animal systems could be located.

Organ-Specific Biochemical Changes and Pathway Responses in Animal Models

There is no research available detailing any organ-specific biochemical changes or pathway responses to this compound in animal models.

Future Directions and Emerging Research Avenues for Nitrososesamol

Integration of Multi-Omics Data for Systems-Level Understanding

A significant future direction in nitrososesamol research is the integration of various "omics" data to build a comprehensive, systems-level understanding of its biological effects. This approach moves beyond studying isolated pathways to understanding the complex interplay of molecules within a cell or organism. Methodologies such as transcriptomics, proteomics, metabolomics, and fluxomics can provide a more holistic view of how this compound influences cellular processes. nih.gov

The application of multi-omics has already proven valuable in understanding complex biological responses. For instance, in the study of Pseudomonas putida, a multi-omics approach that included stable isotope tracers, metabolomics, fluxomics, and proteomics was essential in unraveling how the bacterium co-utilizes different carbon substrates. nih.gov Similarly, integrated multi-omics has been used to identify novel molecular pathways in age-related nuclear cataracts by examining the interplay between oxidative stress and chaperone responses. arvojournals.org

For this compound, a multi-omics strategy could reveal:

Transcriptomic changes: Identifying which genes are up- or down-regulated in response to this compound exposure, offering clues about the signaling pathways it modulates.

Proteomic shifts: Understanding how this compound affects the abundance and post-translational modifications of proteins, which are the primary effectors of cellular function. nih.gov

Metabolomic footprinting: Characterizing the changes in small molecule metabolites following this compound treatment to understand its impact on metabolic networks.

By integrating these datasets, researchers can construct detailed network models of this compound's interactions, moving from a one-dimensional view to a multi-dimensional understanding of its biological role. nih.gov This will be crucial for identifying key molecular targets and understanding the broader physiological consequences of its activity.

Development of Advanced Probes and Biosensors for this compound Detection in Biological Systems

A major challenge in studying reactive molecules like this compound is their detection in real-time within complex biological environments. Future research will necessitate the development of sophisticated probes and biosensors specifically designed for this compound. Genetically encoded fluorescent sensors, for example, have become invaluable tools for imaging nitric oxide (NO) and its metabolites at the single-cell level, providing insights into their spatiotemporal dynamics. nih.gov

The development of analogous tools for this compound would be a significant breakthrough. These could include:

Fluorescent Probes: Novel small molecules that exhibit a change in fluorescence upon specific reaction with this compound, allowing for its visualization in living cells.

Genetically Encoded Biosensors: Engineered proteins, potentially based on Förster resonance energy transfer (FRET), that can detect and report intracellular concentrations of this compound with high sensitivity and specificity. nih.gov

These advanced detection methods would enable researchers to address fundamental questions about this compound's behavior in biological systems, such as its sites of formation, diffusion, and reaction with cellular targets.

Exploration of Novel Biochemical and Catalytic Functions of this compound

Current knowledge suggests that this compound possesses mutagenic properties and can induce DNA single-strand breaks, particularly in the presence of thiols like cysteine. researchgate.netjst.go.jp This activity is attributed to the generation of active oxygen species. researchgate.netjst.go.jp However, the full spectrum of its biochemical reactivity and potential catalytic functions remains largely unexplored.

Future research should focus on:

Interaction with Biomolecules: Investigating the reactivity of this compound with a broader range of biological molecules beyond DNA, including proteins and lipids, to identify other potential targets and mechanisms of action.

Enzymatic Interactions: Determining if this compound can act as a substrate, inhibitor, or even a cofactor for specific enzymes. Enzymes are highly efficient biological catalysts that facilitate a vast array of biochemical reactions. byjus.comlibretexts.orgnobelprize.org Understanding how this compound interacts with these crucial proteins is key to deciphering its biological effects.

Catalytic Potential: Exploring whether this compound itself can catalyze specific chemical transformations under physiological conditions. Some small molecules are known to possess catalytic activity, and investigating this possibility for this compound could uncover novel biological functions. The concept of a "theozyme," a theoretical model for an enzyme's active site, could be employed to computationally predict potential catalytic activities of this compound. nih.gov

This line of inquiry will expand our understanding of this compound from a compound with known DNA-damaging effects to potentially a more versatile player in cellular biochemistry.

Interdisciplinary Approaches to Unravel Complex this compound Biological Roles

Fully understanding the biological roles of this compound will require a departure from siloed research efforts towards highly integrated, interdisciplinary collaborations. college-de-france.fr The complexity of biological systems, from the molecular to the organismal level, necessitates the combined expertise of chemists, biologists, physicists, and computational scientists.

An interdisciplinary approach to this compound research would involve:

Chemical Synthesis and Analysis: Chemists can design and synthesize this compound analogs and probes, as well as develop advanced analytical methods for its detection and quantification.

Cell and Molecular Biology: Biologists can use these tools to investigate the effects of this compound in various cellular and animal models, dissecting its impact on signaling pathways, gene expression, and physiological outcomes.

Biophysics and Structural Biology: These disciplines can provide insights into the molecular interactions of this compound with its targets, revealing the structural basis for its activity. nih.gov

Computational Biology and Bioinformatics: Experts in these fields are essential for integrating large multi-omics datasets, building predictive models of this compound's behavior, and generating new, testable hypotheses. youtube.com

By fostering collaboration across these diverse fields, the scientific community can hope to unravel the intricate and multifaceted biological roles of this compound, paving the way for a more complete understanding of this intriguing compound.

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess Nitrososesamol formation under varying chemical conditions?

- Methodological Answer : Experimental design should evaluate nitrosamine formation pathways by controlling variables such as pH, temperature, and presence of nitrosating agents (e.g., nitrites, nitric oxide). Use factorial designs to test interactions between precursors and reaction conditions. Quantify this compound using validated chromatographic methods (e.g., LC-MS/MS) and compare results against negative controls to confirm specificity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow Safety Data Sheet (SDS) guidelines for nitrosamine analogs (e.g., N-Nitrososarcosine):

- Use closed systems and local exhaust ventilation to minimize inhalation risks.

- Wear nitrile gloves, lab coats, and eye protection.

- Store in airtight containers away from strong oxidizers.

- Decontaminate spills with water and adsorbents, avoiding direct water jets .

Q. How can researchers conduct initial risk assessments for this compound contamination in drug products?

- Methodological Answer : Perform a root-cause analysis to identify potential sources of nitrosating agents (e.g., reagents, solvents) and evaluate their reactivity with secondary amines. Use probabilistic risk models to estimate contamination likelihood and prioritize mitigation strategies such as reagent substitution or process optimization .

Advanced Research Questions

Q. What analytical techniques are validated for quantifying trace this compound in complex biological matrices?

- Methodological Answer : Employ USEPA Method 521 or equivalent, which uses gas chromatography-tandem mass spectrometry (GC-MS/MS) with solid-phase extraction (SPE) for sensitivity down to 0.1 ppb. Validate method parameters (e.g., recovery rates, matrix effects) using spiked samples and cross-check with high-resolution mass spectrometry (HRMS) to resolve co-eluting peaks .

Q. How can researchers reconcile discrepancies between experimental stability data and computational models for this compound?

- Methodological Answer : Apply contradiction analysis frameworks:

- Compare degradation kinetics (e.g., Arrhenius plots) under controlled conditions (light, humidity).

- Validate computational predictions (e.g., DFT calculations) with empirical stability studies.

- Investigate matrix effects (e.g., excipients in pharmaceuticals) that may alter degradation pathways .

Q. What strategies address regulatory challenges in characterizing this compound impurities for drug approval?

- Methodological Answer : Align with FDA guidance on Nitrosamine Drug Substance-Related Impurities (NDSRIs):

- Use structure-activity relationship (SAR) models to assess carcinogenic potential.

- Submit analytical method validation data, including limits of detection (LOD) and quantification (LOQ).

- Provide justification for acceptable intake limits based on ICH M7(R2) guidelines .

Q. How should researchers design longitudinal studies to evaluate this compound’s environmental persistence?

- Methodological Answer : Conduct microcosm experiments simulating soil and aquatic environments. Measure half-life using isotopically labeled this compound (e.g., ¹⁵N) and monitor degradation products via high-resolution mass spectrometry. Compare degradation rates across varying oxygen and microbial activity levels .

Data Analysis and Ethical Considerations

Q. What statistical approaches are suitable for analyzing conflicting datasets on this compound toxicity?

- Methodological Answer : Apply meta-analysis frameworks to harmonize data from disparate studies. Use weighted regression to account for variability in experimental designs (e.g., dose ranges, exposure durations). Perform sensitivity analyses to identify outliers and confounding factors .

Q. How can researchers ensure compliance with data protection laws when sharing this compound study results?

- Methodological Answer : Anonymize datasets by removing identifiers (e.g., batch numbers, geographic data). Conduct a Data Protection Impact Assessment (DPIA) to evaluate risks of re-identification. Provide training to team members on GDPR/OSHA requirements for handling chemical safety data .

Tables for Key Methodological Comparisons

| Analytical Method | Sensitivity (LOQ) | Applicable Matrices | Reference |

|---|---|---|---|

| GC-MS/MS (EPA 521) | 0.1 ppb | Water, pharmaceuticals | |

| LC-HRMS | 0.05 ppb | Biological fluids, soil | |

| Isotope Dilution MS | 0.01 ppb | Complex mixtures |

| Risk Factor | Mitigation Strategy | Regulatory Reference |

|---|---|---|

| Nitrosating agent presence | Substitute sodium nitrite with safer alternatives | |

| High-temperature synthesis | Optimize reaction conditions to <50°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.